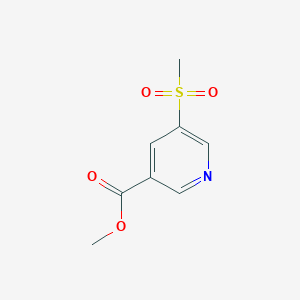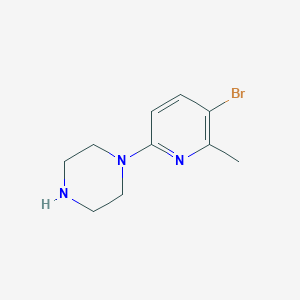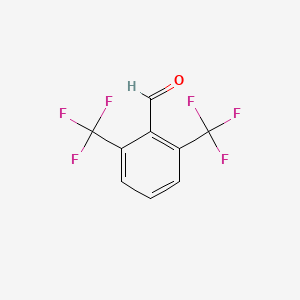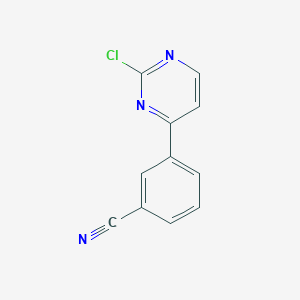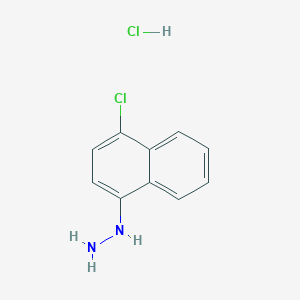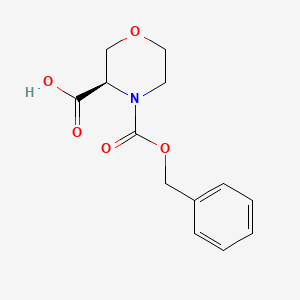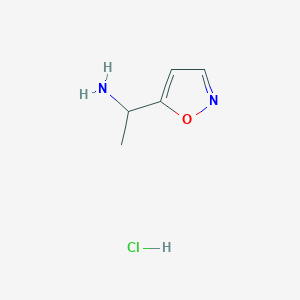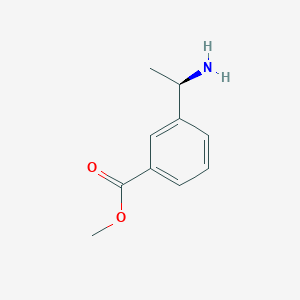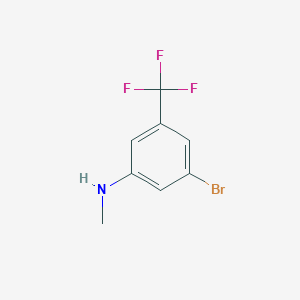
3-bromo-N-methyl-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
“3-bromo-N-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H5BrF3N . It is also known by other names such as 3-Amino-5-bromobenzotrifluoride . The average mass of this compound is 240.020 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an aniline group . The exact mass of this compound is 238.955734 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C7H5BrF3N), average mass (240.020 Da), and monoisotopic mass (238.955734 Da) .Wissenschaftliche Forschungsanwendungen
Phase Behavior and Application Potentials
Research on ionic liquids with various solutes, including aromatic compounds similar to 3-bromo-N-methyl-5-(trifluoromethyl)aniline, highlights the significant impact of anions like bistriflamide/triflate on solubility and phase behavior. This suggests potential applications in creating tuneable solvents for aromatic solutes, which could be beneficial for separation processes or extraction from original matrices. The study underscores the importance of understanding the solvent abilities of ionic liquids for application in environmentally acceptable solvents (Visak et al., 2014).
Synthetic Applications
The synthesis of novel substituted thiazolidinones via the reaction of chloral with substituted anilines, leading to trichloroethylidene anilines, demonstrates the utility of specific functional groups in facilitating complex organic transformations. This route provides insight into the potential of this compound in synthesizing heterocyclic compounds, offering a pathway to explore its use in drug development and materials science (Issac & Tierney, 1996).
Fluorine Chemistry and Material Science
The review on C-F bond activation of aliphatic fluorides, including trifluoromethyl groups, outlines methodologies for introducing fluorinated motifs into organic molecules. This research has implications for designing new materials and pharmaceuticals, suggesting that this compound could serve as a precursor for developing fluorinated building blocks with unique physical, chemical, or biological properties (Shen et al., 2015).
Environmental and Biological Implications
The environmental concentrations and toxicology review of tribromophenol, a structurally related compound, underscores the importance of understanding the environmental impact and degradation pathways of brominated and fluorinated compounds. This knowledge is crucial for assessing the ecological risk and designing compounds with reduced environmental persistence (Koch & Sures, 2018).
Safety and Hazards
The safety data sheet for “3-bromo-N-methyl-5-(trifluoromethyl)aniline” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with enzymes such as reverse transcriptase and the sphingosine-1-phosphate receptor . These targets play crucial roles in various biological processes, including viral replication and cellular signaling.
Mode of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
The action of 3-bromo-N-methyl-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions . The stability and efficacy of the compound could also be affected by factors such as temperature , pH, and the presence of other substances in the environment.
Eigenschaften
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMOGZRZCKKEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



